molecular formula C19H14N2OS2 B3571825 1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone

1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B3571825
M. Wt: 350.5 g/mol
InChI Key: YZZJYRPTLLXYLC-UHFFFAOYSA-N
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Description

1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is an organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Substitution Reaction: The phenothiazine core is then subjected to a substitution reaction with 2-chloropyridine-2-thiol to introduce the pyridin-2-ylsulfanyl group.

    Acylation: The final step involves the acylation of the substituted phenothiazine with ethanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its pharmacological effects. The pyridin-2-ylsulfanyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistaminic properties.

    Thioridazine: Another antipsychotic phenothiazine derivative.

Uniqueness

1-(10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is unique due to the presence of the pyridin-2-ylsulfanyl group, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

IUPAC Name

1-phenothiazin-10-yl-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c22-19(13-23-18-11-5-6-12-20-18)21-14-7-1-3-9-16(14)24-17-10-4-2-8-15(17)21/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZJYRPTLLXYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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